
Gliadin peptide A (206-217)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gliadin peptide A (206-217) is a small peptide derived from gluten, a protein found in wheat, rye, and barley. This peptide has been of particular interest to researchers due to its potential role in the development of celiac disease, an autoimmune disorder triggered by the ingestion of gluten in genetically susceptible individuals. In
Scientific Research Applications
Gliadin peptide A (Gliadin peptide A (206-217)) has been widely used in research to investigate the mechanisms underlying celiac disease. It has been shown to induce an immune response in individuals with celiac disease, leading to the production of antibodies against the peptide. Researchers have used these antibodies to develop diagnostic tests for celiac disease and to study the role of the peptide in the disease process.
Mechanism Of Action
Gliadin peptide A (Gliadin peptide A (206-217)) is believed to trigger an immune response in individuals with celiac disease by binding to a specific receptor on the surface of immune cells called HLA-DQ2. This binding leads to the activation of T cells, which then attack the intestinal lining, leading to the symptoms of celiac disease.
Biochemical And Physiological Effects
Gliadin peptide A (Gliadin peptide A (206-217)) has been shown to have a number of biochemical and physiological effects on the body. It can induce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which can contribute to the inflammation seen in celiac disease. It can also increase intestinal permeability, allowing larger molecules to pass through the intestinal lining and potentially trigger an immune response.
Advantages And Limitations For Lab Experiments
One advantage of using gliadin peptide A (Gliadin peptide A (206-217)) in lab experiments is that it is a well-characterized peptide with a known sequence and structure. This makes it easier to design experiments and interpret results. However, one limitation is that it is only one of many peptides found in gluten, and its role in celiac disease may be influenced by other peptides and proteins.
Future Directions
There are many future directions for research on gliadin peptide A (Gliadin peptide A (206-217)). One area of interest is the development of therapeutic interventions for celiac disease that target the peptide or its receptor. Another area of research is the development of better diagnostic tests for celiac disease, which could help identify individuals at risk for the disease earlier. Finally, researchers are interested in understanding the role of gliadin peptide A (Gliadin peptide A (206-217)) in non-celiac gluten sensitivity, a condition characterized by similar symptoms to celiac disease but without the autoimmune component.
Synthesis Methods
Gliadin peptide A (Gliadin peptide A (206-217)) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
properties
CAS RN |
115288-29-4 |
|---|---|
Product Name |
Gliadin peptide A (206-217) |
Molecular Formula |
C55H87N19O19 |
Molecular Weight |
1318.4 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C55H87N19O19/c1-27(2)20-29(56)45(83)64-23-43(81)66-30(12-15-39(57)77)46(84)65-24-44(82)67-36(25-75)50(88)71-34(21-28-8-4-3-5-9-28)49(87)70-33(10-6-18-63-55(61)62)53(91)74-19-7-11-38(74)52(90)73-37(26-76)51(89)69-31(13-16-40(58)78)47(85)68-32(14-17-41(59)79)48(86)72-35(54(92)93)22-42(60)80/h3-5,8-9,27,29-38,75-76H,6-7,10-26,56H2,1-2H3,(H2,57,77)(H2,58,78)(H2,59,79)(H2,60,80)(H,64,83)(H,65,84)(H,66,81)(H,67,82)(H,68,85)(H,69,89)(H,70,87)(H,71,88)(H,72,86)(H,73,90)(H,92,93)(H4,61,62,63)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
OZVVOATXJAQRMF-YRYMBYOHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)N |
sequence |
LGQGSFRPSQQN |
synonyms |
A-gliadin peptide (206-217) gliadin peptide A (206-217) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)
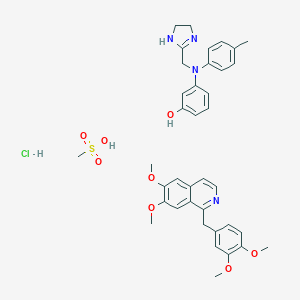
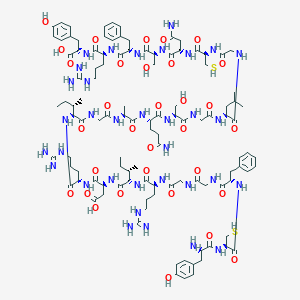
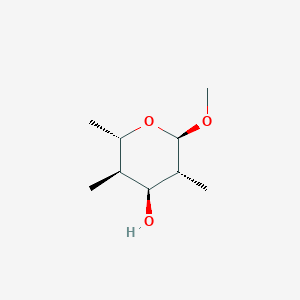
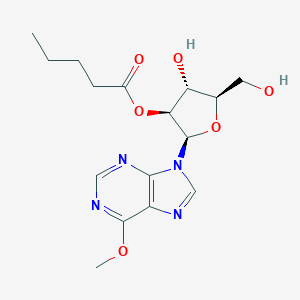
![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)
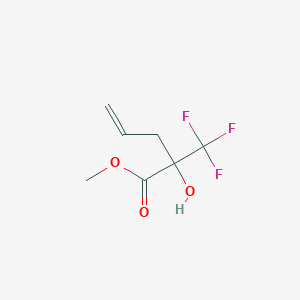


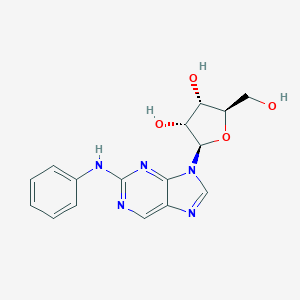

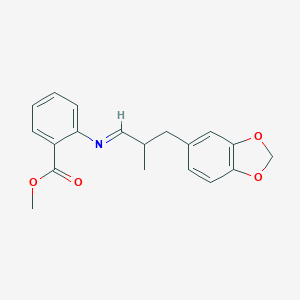
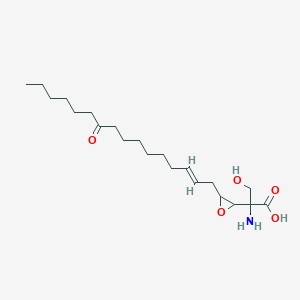
![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)